Product packaging for D-Phe-CRF-(12-41)(Cat. No.:)

D-Phe-CRF-(12-41)

Cat. No.: B10788905
M. Wt: 3576.2 g/mol
InChI Key: ROYJPMVPEBZLCY-FEYNDHCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Phe-CRF-(12-41) is a potent and selective peptide antagonist of corticotropin-releasing factor (CRF) receptors. CRF is a key neuropeptide that coordinates the body's endocrine, autonomic, and behavioral responses to stress. By blocking CRF receptors, this antagonist allows researchers to investigate the specific role of CRF signaling in a variety of stress-related processes and disorders. A primary research application of D-Phe-CRF-(12-41) is in the field of substance use disorders. Studies have demonstrated its efficacy in attenuating stress-induced reinstatement of drug-seeking behavior for substances including cocaine and nicotine in rodent models. This suggests that CRF signaling, particularly in the brain, is critical for stress-triggered relapse, providing a strong rationale for targeting this system . The compound has also been used to study the interaction between different neurotransmitter systems. For instance, research shows it can block the acute, stress-like behavioral effects induced by the potent cannabinoid receptor agonist HU-210, indicating a role for CRF in mediating certain cannabinoid effects . Furthermore, it has been utilized to probe the mechanisms of feeding behavior, where it can reverse the anorectic (appetite-suppressing) effects of other peptides like bombesin, highlighting complex neuropeptide interactions in the central control of ingestive behavior . D-Phe-CRF-(12-41) is typically administered via intracerebroventricular (icv) infusion to study central nervous system mechanisms . It is supplied as a lyophilized powder with a purity of >95% and should be stored at -20°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C156H260N48O44S2 B10788905 D-Phe-CRF-(12-41)

Properties

Molecular Formula

C156H260N48O44S2

Molecular Weight

3576.2 g/mol

IUPAC Name

(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C156H260N48O44S2/c1-23-81(15)122(152(246)204-123(153(247)248)82(16)24-2)203-141(235)101(45-52-120(216)217)189-139(233)103(54-60-250-22)192-144(238)105(62-76(5)6)196-134(228)91(35-28-29-55-157)183-132(226)93(37-31-57-172-155(165)166)185-149(243)111(69-116(162)209)199-150(244)112(72-205)201-148(242)109(67-88-70-169-73-174-88)193-127(221)86(20)177-130(224)95(39-46-113(159)206)186-135(229)96(40-47-114(160)207)181-126(220)85(19)179-142(236)104(61-75(3)4)195-138(232)97(41-48-115(161)208)187-136(230)98(42-49-117(210)211)182-125(219)84(18)176-129(223)92(36-30-56-171-154(163)164)180-124(218)83(17)178-131(225)102(53-59-249-21)191-137(231)99(43-50-118(212)213)190-145(239)108(65-79(11)12)200-151(245)121(80(13)14)202-140(234)100(44-51-119(214)215)188-133(227)94(38-32-58-173-156(167)168)184-143(237)106(63-77(7)8)197-146(240)107(64-78(9)10)198-147(241)110(68-89-71-170-74-175-89)194-128(222)90(158)66-87-33-26-25-27-34-87/h25-27,33-34,70-71,73-86,90-112,121-123,205H,23-24,28-32,35-69,72,157-158H2,1-22H3,(H2,159,206)(H2,160,207)(H2,161,208)(H2,162,209)(H,169,174)(H,170,175)(H,176,223)(H,177,224)(H,178,225)(H,179,236)(H,180,218)(H,181,220)(H,182,219)(H,183,226)(H,184,237)(H,185,243)(H,186,229)(H,187,230)(H,188,227)(H,189,233)(H,190,239)(H,191,231)(H,192,238)(H,193,221)(H,194,222)(H,195,232)(H,196,228)(H,197,240)(H,198,241)(H,199,244)(H,200,245)(H,201,242)(H,202,234)(H,203,235)(H,204,246)(H,210,211)(H,212,213)(H,214,215)(H,216,217)(H,247,248)(H4,163,164,171)(H4,165,166,172)(H4,167,168,173)/t81-,82-,83-,84-,85-,86-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,121-,122-,123-/m0/s1

InChI Key

ROYJPMVPEBZLCY-FEYNDHCKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC3=CC=CC=C3)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CNC=N1)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

Pharmacological Characterization and Receptor Interactions of D Phe Crf 12 41

Structure-Activity Relationships and Peptide Analog Development

Contrasting D-Phe-CRF-(12-41) with Selective Non-Peptide Corticotropin-Releasing Factor Receptor Antagonists

The corticotropin-releasing factor (CRF) system plays a pivotal role in the body's response to stress, mediating a cascade of endocrine, autonomic, and behavioral effects. Central to this system are the CRF receptors, primarily CRF1 and CRF2. Antagonists targeting these receptors have been developed to modulate stress-related disorders. This section contrasts the peptide-based antagonist D-Phe-CRF-(12-41) with selective non-peptide CRF receptor antagonists, highlighting key differences in their chemical nature, pharmacokinetic properties, receptor selectivity, binding mechanisms, and functional outcomes.

Chemical Nature and Pharmacokinetic Properties

D-Phe-CRF-(12-41) is a synthetic peptide antagonist derived from the C-terminal fragment (amino acids 12-41) of the corticotropin-releasing factor. As a peptide, it is inherently susceptible to proteolytic degradation, which can limit its stability and duration of action mdpi.com. Furthermore, peptide-based drugs, including D-Phe-CRF-(12-41), generally exhibit poor penetration across the blood-brain barrier (BBB) mdpi.comnih.gov. This characteristic restricts their ability to effectively target central CRF pathways when administered peripherally.

In contrast, selective non-peptide CRF receptor antagonists are small molecules, often featuring heterocyclic ring systems mdpi.comhormones.gracs.org. These compounds offer significant advantages over peptides, including enhanced chemical stability, resistance to proteases, reduced immunogenicity, and improved pharmacokinetic profiles mdpi.com. Crucially, many non-peptide CRF1 receptor antagonists are designed to readily cross the blood-brain barrier, enabling direct access to central nervous system targets involved in stress regulation jnmjournal.org. This improved BBB penetration is a key factor in their development for treating central nervous system disorders associated with stress.

Receptor Binding Affinity and Selectivity

A primary distinction lies in their receptor selectivity. D-Phe-CRF-(12-41) functions as a non-selective antagonist, interacting with both CRF1 and CRF2 receptors with comparable binding and antagonist potency nih.govguidetopharmacology.orged.ac.ukresearchgate.netresearchgate.net. While it is a potent inhibitor of CRF-mediated signaling, its lack of subtype selectivity means it affects both receptor populations.

Conversely, a major advancement in CRF antagonist development has been the creation of selective non-peptide CRF1 receptor antagonists . Compounds such as antalarmin, NBI 27914, CP 154,526, and CP 376,395 are designed to bind with high affinity specifically to the CRF1 receptor, while exhibiting negligible or no measurable affinity for the CRF2 receptor nih.govhormones.grguidetopharmacology.orged.ac.uknih.govnih.gov. This CRF1 selectivity allows for a more targeted modulation of stress pathways predominantly mediated by the CRF1 receptor, potentially leading to a more refined therapeutic profile.

Mechanism of Action and Binding Site

The interaction sites and mechanisms of action differ between these two classes of antagonists. D-Phe-CRF-(12-41) , being a peptide, is understood to engage with the extracellular domains of the CRF receptors, specifically interacting with the N-domain and J-domain of the CRF1 receptor upstate.edu. It acts as a competitive antagonist, directly blocking the binding of endogenous CRF or other peptide agonists nih.gov.

Selective non-peptide CRF receptor antagonists , such as antalarmin, are believed to bind within the transmembrane (TM) segments of the CRF1 receptor upstate.edu. This binding often occurs within a crevice formed by these TM domains and can lead to allosteric inhibition of agonist binding and subsequent receptor activation upstate.edu. Specific amino acid residues within the TM3 and TM5 domains of the CRF1 receptor have been identified as critical for the binding of certain non-peptide antagonists nih.govhormones.gr. Their antagonistic actions can manifest as competitive or non-competitive inhibition, depending on the specific signaling pathway being modulated nih.gov.

Functional Differences and Potency

D-Phe-CRF-(12-41) is recognized as a potent antagonist, demonstrating greater potency than earlier peptide antagonists like α-helical CRF(9-41) sigmaaldrich.cnresearchgate.net. It effectively antagonizes CRF-induced signaling cascades through a uniform competitive mechanism nih.gov.

Selective non-peptide CRF1 antagonists also exhibit high potency, with some compounds demonstrating binding affinities superior to established non-peptide agents mdpi.com. Their targeted action on CRF1 receptors allows for a more specific intervention in CRF1-mediated physiological responses. Preclinical studies have indicated that non-peptide CRF1 receptor antagonists can exert anxiolytic and antidepressant effects, underscoring their potential therapeutic utility in stress-related disorders upstate.edu.

The following table summarizes the key comparative features:

FeatureD-Phe-CRF-(12-41)Selective Non-Peptide CRF1 Antagonists
Chemical Nature PeptideSmall Molecule
Receptor Selectivity Non-selective (CRF1 & CRF2)Primarily CRF1-selective
Binding Site Extracellular domains (N-domain, J-domain)Transmembrane domains
BBB Penetration PoorGenerally good
Stability Lower (susceptible to proteases)Higher
Immunogenicity PotentialGenerally non-immunogenic
Potency Potent (more than α-helical CRF(9-41))High potency; some superior to established non-peptide antagonists
Mechanism Competitive antagonistCompetitive or allosteric antagonist; binds TM domains

Compound Names Mentioned:

D-Phe-CRF-(12-41)

Selective Non-Peptide Corticotropin-Releasing Factor Receptor Antagonists

Antalarmin

CP 154,526

SC 241

NBI 27914

R121919

CP 376,395

α-helical CRF(9-41)

Astressin

Antisauvagine

Astressin-2B

Neurobiological Investigations of D Phe Crf 12 41 in Preclinical Models

Modulation of Stress-Induced Behavioral Phenotypes

D-Phe-CRF-(12-41) has been shown to effectively modulate behaviors that are induced or exacerbated by stress. Its antagonistic action on CRF receptors allows for the investigation of the CRF system's contribution to anxiety-like states and stress-related feeding disorders.

Attenuation of Anxiety-Like Behaviors in Stress Paradigms

Early-life stress, such as social isolation during development in rodents, can lead to persistent social anxiety-like behaviors in adulthood. Research has demonstrated that the CRF system in the dorsal raphe nucleus (dRN), a key area for serotonin (B10506) production, is implicated in these long-term effects.

In a study involving male rats subjected to social isolation from weaning until mid-adolescence, pretreatment with D-Phe-CRF-(12-41) into the dRN significantly mitigated the social anxiety-like behaviors observed in adulthood. Compared to vehicle-treated isolated rats, those who received the CRF antagonist showed a marked reduction in behaviors indicative of social fear and avoidance. This suggests that CRF receptor activation within the dRN is a critical component of the heightened social anxiety that results from early-life social stress.

The reversal of these behaviors by D-Phe-CRF-(12-41) highlights the potential of CRF receptor antagonists as a therapeutic avenue for stress-related social anxiety.

Beyond the specific context of social anxiety, D-Phe-CRF-(12-41) has been shown to counteract general anxiogenic (anxiety-producing) responses in various stress paradigms. The central administration of CRF is known to induce anxiety-like behaviors in animal models. The anxiogenic properties of endogenous CRF receptor ligands are confirmed by the consistent anxiolytic (anxiety-reducing) effects observed with CRF antagonists like D-Phe-CRF-(12-41) nih.gov.

For instance, in models of conditioned defeat, where an animal shows submissive and defensive behaviors after being defeated by a more aggressive conspecific, D-Phe-CRF-(12-41) has been found to reduce these stress-induced behaviors. When administered into the dRN of Syrian hamsters, it decreased both the acquisition and expression of conditioned defeat, indicating a reduction in the anxiogenic response to the social stressor.

Table 1: Effects of D-Phe-CRF-(12-41) on Anxiety-Like Behaviors

Model Behavioral Measure Effect of D-Phe-CRF-(12-41)
Early-Life Social Isolation Social Interaction Time Increased
Early-Life Social Isolation Latency to Social Contact Decreased
Conditioned Defeat Submissive/Defensive Behaviors Decreased
General Stress Paradigms Anxiogenic Responses Attenuated

Regulation of Stress-Induced Feeding Disorders

Preclinical models have been developed to study the mechanisms of binge eating, a core feature of several eating disorders. One such model involves inducing frustration stress in female rats with a history of intermittent food restriction, which leads to binge-like consumption of palatable food.

In this model, injections of D-Phe-CRF-(12-41) into the bed nucleus of the stria terminalis (BNST) or the lateral ventricles were found to decrease frustration stress-induced binge eating nih.govresearchgate.netjneurosci.org. The BNST is a brain region known to be involved in stress and reward processing. The inhibitory effect of D-Phe-CRF-(12-41) on binge eating was observed in rats with a history of food restriction and stress, but not in control rats, suggesting a specific role for the CRF system in this stress-induced maladaptive eating behavior jneurosci.orgnih.gov.

These findings indicate that CRF receptors, particularly within the BNST, play a critical role in mediating the effects of stress on binge eating behavior nih.govjneurosci.org. The effectiveness of D-Phe-CRF-(12-41) in this model suggests that CRF receptor antagonists could be a potential therapeutic strategy for binge-eating-related disorders nih.gov.

Table 2: Impact of D-Phe-CRF-(12-41) on Frustration Stress-Induced Binge Eating

Injection Site Outcome Supporting Evidence
Bed Nucleus of the Stria Terminalis (BNST) Decreased palatable food intake during binge episodes Effective at lower doses compared to ventricular injections, highlighting the importance of this specific brain region.
Lateral Ventricles Decreased palatable food intake during binge episodes Required higher doses to achieve a similar effect to BNST injections.
Central Nucleus of the Amygdala (CeA) Blocked binge-like eating behavior Injections of D-Phe-CRF-(12-41) into the CeA were also found to be effective. nih.gov

Role in Preclinical Models of Substance Use Disorders

The CRF system is heavily implicated in the neurobiology of addiction, particularly in the negative emotional states associated with withdrawal and the propensity to relapse triggered by stress. D-Phe-CRF-(12-41) has been utilized in preclinical models to probe the role of CRF receptors in various aspects of substance use disorders.

In models of stress-induced reinstatement of drug-seeking behavior, a proxy for relapse, D-Phe-CRF-(12-41) has shown significant effects. For example, in rats that have been trained to self-administer nicotine (B1678760) and have subsequently undergone extinction of this behavior, exposure to a stressor like a footshock can reinstate the drug-seeking response. Intracerebroventricular administration of D-Phe-CRF-(12-41) has been found to attenuate this stress-induced reinstatement of nicotine-seeking behavior nih.gov. This effect was particularly pronounced in a subset of rats identified as "stress-responsive" nih.gov.

Similarly, in models of alcohol dependence, D-Phe-CRF-(12-41) has been shown to reduce excessive alcohol self-administration in withdrawn, dependent rats, without affecting intake in non-dependent animals psychiatryonline.orgfrontiersin.org. This suggests that the CRF system is particularly engaged during the withdrawal phase and contributes to the motivation to seek and consume alcohol. The dysphoria and negative affective state associated with alcohol withdrawal, which are thought to be major drivers of relapse, can be prevented by the administration of D-Phe-CRF-(12-41) researchgate.net.

Furthermore, infusion of D-Phe-CRF-(12-41) into the central nucleus of the amygdala (CeA), a key brain region in the stress and fear circuitry, has been shown to reduce the elevations in brain reward thresholds that occur during nicotine or ethanol (B145695) withdrawal nih.gov. This indicates that CRF receptor activation in the amygdala contributes to the anhedonic state experienced during withdrawal, a state that D-Phe-CRF-(12-41) can alleviate.

Table 3: D-Phe-CRF-(12-41) in Preclinical Models of Substance Use Disorders

Substance Model Effect of D-Phe-CRF-(12-41)
Nicotine Stress-Induced Reinstatement Attenuated nicotine-seeking behavior. nih.gov
Alcohol Withdrawal-Induced Self-Administration Decreased excessive alcohol intake in dependent rats. psychiatryonline.org
Nicotine & Alcohol Withdrawal-Induced Anhedonia Reduced the elevation in brain reward thresholds. nih.gov
Cocaine Drug-Induced Reinstatement Attenuated cocaine-seeking behavior. ufl.edu

Attenuation of Stress-Induced Reinstatement of Drug-Seeking Behavior

Stress is a well-established factor in precipitating relapse to drug use. Preclinical models often utilize stressors, such as intermittent footshock, to reinstate drug-seeking behavior after a period of extinction. D-Phe-CRF-(12-41) has been extensively studied for its capacity to block this effect across various substances of abuse.

In animal models, exposure to footshock stress reliably reinstates the seeking of alcohol after a period of abstinence. Research demonstrates that the administration of D-Phe-CRF-(12-41) can dose-dependently attenuate this stress-induced reinstatement. jneurosci.orgresearchgate.net Studies have shown that while footshock significantly increases lever pressing previously associated with alcohol delivery, pretreatment with D-Phe-CRF-(12-41) selectively reverses this effect. jneurosci.org This suggests that CRF systems are critically involved in how stress triggers the resumption of alcohol-seeking behaviors. researchgate.netndscs.edunih.gov The antagonist's effectiveness points to a general role for CRF in mediating relapse to drug-seeking induced by stressors. researchgate.net

Experimental ConditionBehavioral OutcomeEffect of D-Phe-CRF-(12-41)Reference
Footshock StressSignificant reinstatement of alcohol-seeking (increased active lever presses)Dose-dependently attenuated reinstatement jneurosci.orgresearchgate.net
No Stress (Extinction)Low level of alcohol-seekingNo significant effect on baseline seeking jneurosci.org
Table 1: Effect of D-Phe-CRF-(12-41) on Stress-Induced Reinstatement of Alcohol-Seeking

Similar to findings with alcohol, D-Phe-CRF-(12-41) effectively blocks the reinstatement of cocaine-seeking behavior induced by footshock stress. nih.govjneurosci.orgjneurosci.org Studies have found that this blockade is robust and occurs across a range of antagonist doses. nih.govjneurosci.org The neuroanatomical specificity of this effect has also been investigated, revealing that the antagonist's action is localized to specific brain regions. Injections of D-Phe-CRF-(12-41) into the bed nucleus of the stria terminalis (BNST) completely blocked footshock-induced reinstatement of cocaine-seeking. scispace.com Conversely, injections of the compound into the amygdala had no effect on this behavior. scispace.comjneurosci.org These findings highlight that the activation of CRF receptors within the BNST, but not the amygdala, is critical for stress-induced relapse to cocaine-seeking. scispace.com

Experimental ConditionBehavioral OutcomeEffect of D-Phe-CRF-(12-41)Reference
Footshock StressReinstatement of cocaine-seeking behaviorBlocked reinstatement at all doses tested nih.govjneurosci.orgjneurosci.org
Footshock Stress with Intra-BNST AdministrationReinstatement of cocaine-seekingCompletely blocked reinstatement scispace.com
Footshock Stress with Intra-Amygdala AdministrationReinstatement of cocaine-seekingNo effect on reinstatement scispace.comjneurosci.org
Table 2: Effect of D-Phe-CRF-(12-41) on Stress-Induced Reinstatement of Cocaine-Seeking

The role of the CRF system in nicotine addiction has also been explored using D-Phe-CRF-(12-41). Research indicates that footshock stress can reinstate nicotine-seeking behavior in rats, and this effect is attenuated by D-Phe-CRF-(12-41). nih.govnih.govescholarship.org One study noted that this attenuation was observed specifically in a subset of rats identified as "stress-responsive," suggesting individual differences in the CRF system's role in nicotine relapse. nih.gov It has also been observed that a relatively high dose of the antagonist was necessary to attenuate nicotine-seeking compared to other drugs of abuse, a finding consistent with its effects on the negative affective states associated with nicotine withdrawal. nih.gov These data support the hypothesis that increased activity of brain CRF systems mediates stress-induced relapse to nicotine-seeking. nih.gov

Experimental ConditionBehavioral OutcomeEffect of D-Phe-CRF-(12-41)Reference
Footshock StressReinstatement of nicotine-seeking behaviorSignificantly attenuated reinstatement nih.govnih.govescholarship.org
Responding for Food PelletsMaintained respondingDid not affect responding for food nih.gov
Table 3: Effect of D-Phe-CRF-(12-41) on Stress-Induced Reinstatement of Nicotine-Seeking

Impact on Escalated Drug Self-Administration During Withdrawal States

Chronic drug use leads to neuroadaptations in brain stress systems, including the CRF system. During withdrawal, these systems can become dysregulated, contributing to increased anxiety and escalated drug consumption, which is thought to represent a form of self-medication.

In preclinical models of alcohol dependence, animals exhibit escalated alcohol self-administration during withdrawal periods. D-Phe-CRF-(12-41) has been shown to effectively reduce this escalated intake. ndscs.edunih.govpsychiatryonline.org A key finding is the selectivity of this effect: the antagonist reduces elevated alcohol consumption in dependent animals but has no effect on the baseline alcohol intake of non-dependent animals. nih.govpsychiatryonline.org This suggests that the CRF system is specifically recruited to drive the motivational deficits and excessive drinking characteristic of a dependent state. psychiatryonline.org Further research has localized this effect to the central nucleus of the amygdala (CeA), where infusions of D-Phe-CRF-(12-41) significantly decreased the withdrawal-associated increase in alcohol intake without altering consumption in control animals. nih.gov

Animal ModelBehavioral MeasureEffect of D-Phe-CRF-(12-41)Reference
Alcohol-Dependent Rats (Withdrawal)Escalated alcohol self-administrationDose-dependently decreased operant responding for alcohol psychiatryonline.org
Non-Dependent RatsBaseline alcohol self-administrationNo effect on operant responding for alcohol nih.govpsychiatryonline.org
Alcohol-Dependent Mice (Withdrawal, Intra-CeA infusion)Increased alcohol intakeSignificantly decreased withdrawal-associated increase in intake nih.gov
Table 4: Effect of D-Phe-CRF-(12-41) on Escalated Alcohol Self-Administration

Specificity of Action: Differentiation from Cue-Induced or Drug-Primed Reinstatement

To understand the specific role of the CRF system, it is important to differentiate its involvement in stress-induced relapse from relapse triggered by other stimuli, such as drug-associated cues or a priming dose of the drug itself. Studies using D-Phe-CRF-(12-41) have been instrumental in making this distinction.

Research in cocaine-trained animals has shown that while D-Phe-CRF-(12-41) robustly blocks footshock-induced reinstatement, it only minimally attenuates reinstatement induced by a priming injection of cocaine. jneurosci.orgjneurosci.org This indicates that brain CRF plays a critical role in stress-induced relapse but may only have a modulatory role in drug-induced relapse. nih.govjneurosci.org

Similarly, in alcohol-seeking paradigms, D-Phe-CRF-(12-41) selectively reversed the effects of footshock stress but did not alter the reinstatement of seeking behavior induced by an ethanol-associated conditioned stimulus (a light cue). jneurosci.org This dissociation provides strong evidence that different neurobiological pathways mediate relapse depending on the trigger. The actions of D-Phe-CRF-(12-41) appear to be specific to the negative affective state and craving provoked by stressors, rather than the incentive motivational properties of drug-associated cues or the direct pharmacological effects of the drug itself. jneurosci.org

Reinstatement TriggerDrug ModelEffect of D-Phe-CRF-(12-41)Reference
Footshock StressAlcoholEffectively reversed reinstatement jneurosci.org
Ethanol-Associated CueAlcoholDid not alter reinstatement jneurosci.org
Footshock StressCocaineEffectively blocked reinstatement jneurosci.orgjneurosci.org
Cocaine-Priming InjectionCocaineOnly minimally attenuated reinstatement jneurosci.orgjneurosci.org
Table 5: Specificity of D-Phe-CRF-(12-41) Action on Different Reinstatement Triggers

Limitations in Modulating Basal or Moderate Drug Consumption

Preclinical studies indicate that while D-Phe-CRF-(12-41) is effective in reducing excessive drug and alcohol intake associated with dependence and withdrawal, it generally does not alter basal or moderate levels of consumption in non-dependent subjects. psychiatryonline.orgjneurosci.org Research in rodent models has consistently shown that the administration of this corticotropin-releasing factor (CRF) antagonist does not affect ethanol self-administration in animals that have not been made dependent on alcohol. psychiatryonline.org

For instance, intracerebroventricular administration of D-Phe-CRF-(12-41) dose-dependently decreased operant responding for ethanol in rats exposed to ethanol vapor (a model of dependence) but had no effect in control rats exposed only to air. psychiatryonline.org Similarly, direct administration of the antagonist into specific brain regions, such as the central nucleus of the amygdala (CeA), reduced ethanol self-administration in dependent animals without affecting consumption in non-dependent controls. jneurosci.org This selectivity suggests that the CRF system's role in motivation and reinforcement is particularly prominent under conditions of excessive drug use and the negative affective states associated with withdrawal, rather than during initial, non-compulsive stages of drug-taking behavior. psychiatryonline.orgescholarship.org

Study FocusAnimal ModelD-Phe-CRF-(12-41) Effect on Non-Dependent ConsumptionCitation
Ethanol Self-AdministrationRats (Ethanol vapor-exposed vs. Air control)No effect in air control (non-dependent) rats. psychiatryonline.org
Ethanol Self-AdministrationRats (Dependent vs. Nondependent)No effect in nondependent animals when administered into the CeA. jneurosci.org
Nicotine SeekingRatsDid not affect responding for food pellets, a non-drug reinforcer. nih.gov

This limitation underscores the hypothesis that the recruitment of brain stress systems, particularly the CRF pathways, is a critical neuroadaptation that occurs during the transition from moderate to excessive, compulsive drug use. cell.com

Neuroanatomical Substrates and Regional Specificity of D-Phe-CRF-(12-41) Action

The effects of D-Phe-CRF-(12-41) on drug-related behaviors are not uniform throughout the brain but are instead highly dependent on the specific neuroanatomical circuits involved. Research has identified several key brain regions where the antagonist exerts its influence, primarily within the extended amygdala and interconnected stress and reward pathways.

Extended Amygdala Circuitry: Central Amygdala (CeA) and Bed Nucleus of the Stria Terminalis (BNST)

The extended amygdala, comprising the Central Nucleus of the Amygdala (CeA) and the Bed Nucleus of the Stria Terminalis (BNST), is a critical hub for processing stress and negative affect, which are heavily implicated in drug dependence and relapse. escholarship.orgcell.comfrontiersin.org

Central Nucleus of the Amygdala (CeA): The CeA is a key site for the actions of D-Phe-CRF-(12-41) in modulating excessive alcohol consumption. Studies have shown that during withdrawal from chronic ethanol exposure, there is an increase in CRF release within the CeA. jneurosci.org Direct microinjection of D-Phe-CRF-(12-41) into the CeA of ethanol-dependent rats significantly reduces their elevated ethanol self-administration, bringing it down to levels seen in non-dependent rats. jneurosci.orgndscs.edu This effect is specific to dependent animals, as the same intervention has no effect on ethanol consumption in non-dependent controls. jneurosci.org Furthermore, infusions of the antagonist into the CeA have been shown to block the negative emotional states associated with nicotine and morphine withdrawal. nih.gov These findings strongly suggest that CRF systems within the CeA are activated during withdrawal and drive the compulsive drug-taking behavior characteristic of dependence. jneurosci.orgfrontiersin.org

Bed Nucleus of the Stria Terminalis (BNST): The BNST is another crucial node in the brain's stress circuitry where D-Phe-CRF-(12-41) has been shown to be effective. The BNST is implicated in mediating the reinstatement of drug-seeking behavior triggered by stress. nih.govnih.gov Research has demonstrated that intra-BNST infusions of D-Phe-CRF-(12-41) can block footshock-stress-induced reinstatement of cocaine seeking. nih.gov Interestingly, while both the CeA and BNST are involved, some studies suggest a functional dissociation, with the BNST being more critical for stress-induced relapse, whereas the CeA is more involved in the negative affective state of withdrawal itself. jneurosci.orgnih.gov For example, one study found that while D-Phe-CRF-(12-41) in the CeA reduced dependence-induced ethanol drinking, it had no effect when administered into the lateral BNST. jneurosci.org However, other studies have shown that blocking CRF receptors in the BNST prevents stress-induced relapse for both cocaine and opioids. nih.gov

Brain RegionBehavior Modulated by D-Phe-CRF-(12-41)Drug ContextCitation
Central Amygdala (CeA)Enhanced Ethanol Self-AdministrationAlcohol Dependence/Withdrawal jneurosci.orgndscs.edu
Central Amygdala (CeA)Negative Affect of WithdrawalNicotine, Morphine nih.gov
Bed Nucleus of the Stria Terminalis (BNST)Stress-Induced Reinstatement of Drug SeekingCocaine nih.govnih.gov

Nucleus Accumbens Shell (NAcc Shell)

The nucleus accumbens shell (NAcc shell) is a key component of the brain's reward pathway. While CRF's role is well-established in the extended amygdala, its function in the NAcc shell is also significant, particularly in the context of the negative affective states of withdrawal. Studies have shown that administration of D-Phe-CRF-(12-41) directly into the NAcc shell can prevent the elevations in brain reward thresholds associated with precipitated nicotine withdrawal. nih.gov This suggests that CRF activity in the NAcc shell contributes to the anhedonia and dysphoria experienced during withdrawal, which in turn motivates further drug use. However, the role of CRF in the NAcc shell appears to be distinct from its role in the CeA. For instance, in a study on ethanol dependence, D-Phe-CRF-(12-41) administered into the NAcc shell had no effect on the increased ethanol self-administration seen in dependent rats, a behavior that was sensitive to CeA infusions of the antagonist. jneurosci.orgutep.edu This indicates a functional specialization, with CRF in the NAcc shell being more involved in the affective component of withdrawal, rather than directly driving compulsive consumption of the drug itself. jneurosci.orgnih.gov

Dorsal Raphe Nucleus (dRN)

The dorsal raphe nucleus (dRN) is the primary source of serotonin (5-HT) in the forebrain and plays a complex role in stress, mood, and addiction. frontiersin.orgjneurosci.org The interaction between CRF and the serotonergic system within the dRN is implicated in stress-induced relapse to alcohol seeking. frontiersin.orgjneurosci.org Research indicates that CRF infusions into the raphe nuclei can influence the firing of serotonin neurons. jneurosci.org While direct studies specifically administering D-Phe-CRF-(12-41) into the dRN and measuring drug consumption are less common, related work points to the importance of CRF signaling in the broader raphe complex. For example, infusions of D-Phe-CRF-(12-41) into the nearby median raphe nucleus (MRN) were found to block footshock-stress-induced reinstatement of alcohol seeking. jneurosci.org This suggests that CRF receptors within the raphe nuclei are a critical link in the pathway through which stress triggers relapse, and that blocking these receptors can prevent this effect. frontiersin.orgjneurosci.org

Locus Coeruleus (LC) and Noradrenergic System Modulation

The locus coeruleus (LC) is the principal site for synthesizing norepinephrine (NE) in the brain, a neurotransmitter heavily involved in arousal, stress, and withdrawal from substances like opioids and nicotine. cell.comndscs.edu The CRF and noradrenergic systems are tightly interconnected. CRF can activate LC neurons, leading to increased norepinephrine release throughout the brain, which contributes to the hyperarousal and anxiety seen during drug withdrawal. jneurosci.org Studies have shown that D-Phe-CRF-(12-41) can attenuate stress-induced reinstatement of nicotine-seeking behavior, an effect that is also achieved by clonidine, an α2-adrenergic agonist that reduces LC firing. nih.gov This provides indirect evidence that D-Phe-CRF-(12-41) may exert some of its effects by modulating the CRF-driven activation of the LC-norepinephrine system. By blocking the CRF receptors that drive this system, the antagonist can mitigate the stress and withdrawal-related behaviors that are mediated by norepinephrine. nih.govjneurosci.org

Neurophysiological Effects and Associated Signaling Pathways

The peptide D-Phe-CRF-(12-41) acts as a competitive antagonist at both CRF1 and CRF2 receptors. jneurosci.orgescholarship.org Its neurophysiological effects have been explored in several preclinical models, particularly in the context of stress-related neurological and psychiatric conditions. The following sections detail its specific actions on corticotropin-releasing factor (CRF)-induced seizures and its role in modulating the brain's reward system during substance withdrawal.

Inhibition of Corticotropin-Releasing Factor-Induced Seizures

Corticotropin-releasing factor (CRF) is known to have convulsant properties, and its role in seizure generation, especially in the developing brain, has been a subject of investigation. Preclinical studies in infant rat models have demonstrated that CRF can induce prolonged amygdala-origin seizures. escholarship.org In this context, the efficacy of D-Phe-CRF-(12-41) in blocking these centrally-mediated effects of CRF has been evaluated.

In a study utilizing a model of CRF-induced seizures in infant rats, intracerebroventricular administration of D-Phe-CRF-(12-41) was shown to have a notable effect on seizure latency and duration. escholarship.org When administered prior to a CRF infusion, D-Phe-CRF-(12-41) significantly delayed the onset of seizures. escholarship.org The potency of D-Phe-CRF-(12-41) in this paradigm was found to be comparable to that of other CRF antagonists, such as α-helical CRH-(9–41). escholarship.org Electroencephalogram (EEG) recordings confirmed the behavioral observations of seizure inhibition. escholarship.org

Table 1: Effect of D-Phe-CRF-(12-41) on CRF-Induced Seizures in Infant Rats
Treatment GroupEffect on Seizure LatencyEffect on Seizure Duration
D-Phe-CRF-(12-41) (5 µg) + CRFSignificant delay in seizure onsetComparable to control
This table summarizes the observed effects of D-Phe-CRF-(12-41) on the timing and length of seizures induced by corticotropin-releasing factor (CRF) in a preclinical model.

Modulation of Brain Reward Function Deficits During Withdrawal

A significant area of neurobiological investigation for D-Phe-CRF-(12-41) has been its role in the negative affective states associated with substance withdrawal, which are thought to be mediated by the brain's stress systems, including the CRF system. Deficits in brain reward function, often measured by elevations in brain reward thresholds using intracranial self-stimulation (ICSS), are a key component of the withdrawal syndrome from substances like nicotine and alcohol.

Preclinical research has consistently shown that D-Phe-CRF-(12-41) can ameliorate these reward deficits. In rat models of nicotine withdrawal, pretreatment with this CRF receptor antagonist prevents the elevations in brain reward thresholds that are typically observed during both precipitated and spontaneous withdrawal. nih.govnih.gov This suggests that the dysphoric-like state of nicotine withdrawal is at least partially mediated by the activation of central CRF systems. nih.gov Similarly, in alcohol-dependent rats, D-Phe-CRF-(12-41) has been found to dose-dependently prevent the elevations in brain reward thresholds associated with alcohol withdrawal. escholarship.orgnih.gov

Furthermore, D-Phe-CRF-(12-41) has been shown to reduce the enhanced self-administration of ethanol in dependent rats during withdrawal. jneurosci.orgscispace.com This effect appears to be site-specific, with administrations into the central nucleus of the amygdala (CeA) being particularly effective in reducing ethanol self-administration in dependent animals, while having no effect in non-dependent animals. jneurosci.orgscispace.com This points to a critical role for CRF within the CeA in mediating the excessive alcohol consumption seen in dependent states. jneurosci.orgscispace.com

The signaling pathways underlying these effects are believed to involve the modulation of CRF receptor activity. Both CRF1 and CRF2 receptors are coupled to G-protein signaling cascades. acnp.org The primary second messenger system for CRF receptors is the stimulation of cyclic adenosine monophosphate (cAMP) production and the subsequent activation of protein kinase A (PKA). jneurosci.orgacnp.org During withdrawal, there is evidence of dysregulation of these pathways, and the antagonistic action of D-Phe-CRF-(12-41) at CRF receptors is thought to normalize this aberrant signaling, thereby alleviating the reward deficits. jneurosci.org

Table 2: Effect of D-Phe-CRF-(12-41) on Ethanol Self-Administration in Dependent Rats
Treatment GroupBrain Region of AdministrationEffect on Ethanol Lever Pressing
Ethanol-Dependent + D-Phe-CRF-(12-41)Central Nucleus of the Amygdala (CeA)Significant decrease
Non-Dependent + D-Phe-CRF-(12-41)Central Nucleus of the Amygdala (CeA)No significant effect
This table illustrates the site-specific effects of D-Phe-CRF-(12-41) on the operant responding for ethanol in preclinical models of alcohol dependence.

Influence of D Phe Crf 12 41 on the Brain Gut Axis

Regulation of Stress-Related Gastrointestinal Motility

D-Phe-CRF-(12-41) has been shown to be a key tool in understanding how stress impacts GI motility. By blocking CRF receptors, it can counteract the effects of stress on both the upper and lower gastrointestinal tract.

Stress is a well-established inhibitor of gastric motor function, leading to delayed gastric emptying, often referred to as gastric stasis. Research has consistently demonstrated that the activation of brain CRF pathways is a primary mediator of this response. The administration of D-Phe-CRF-(12-41) can prevent this stress-induced inhibition.

Central administration of D-Phe-CRF-(12-41) into the cerebrospinal fluid (CSF) or directly into specific brain regions like the paraventricular nucleus (PVN) of the hypothalamus abrogates the delayed gastric emptying caused by a wide array of stressors. jci.orgnih.gov These include psychological stressors like restraint and swim stress, visceral stressors such as abdominal surgery and peritoneal irritation, and immunological challenges like the administration of interleukin-1β. nih.govsemanticscholar.org

Furthermore, D-Phe-CRF-(12-41) has been shown to be effective when administered peripherally. Intravenous injection of the compound partially blocks the acute postoperative gastric ileus (delayed gastric emptying) induced by abdominal surgery in rats. nih.govnih.gov This indicates that CRF receptors located outside the central nervous system also contribute to the gastric motor response following certain physical stressors. jci.orgnih.gov

Inhibitory Effects of D-Phe-CRF-(12-41) on Stress-Induced Delayed Gastric Emptying
Stressor/ProcedureRoute of D-Phe-CRF-(12-41) AdministrationObserved EffectReference
Psychological/Physical Stress (e.g., restraint, swim stress)Central (Intracerebroventricular, Paraventricular Nucleus)Prevents delayed gastric emptying nih.gov
Abdominal SurgeryCentral (Intracerebroventricular)Prevents delayed gastric emptying jci.org
Abdominal SurgeryPeripheral (Intravenous)Partially blocks postoperative gastric stasis nih.govnih.gov
Peritoneal Irritation (0.6% acetic acid)Central (Intracerebroventricular)Abrogates gastric stasis
Immunological Challenge (Interleukin-1β)Central (Intracisternal)Prevents delayed gastric emptying semanticscholar.org

In contrast to its inhibitory effect on the stomach, stress, acting through central CRF pathways, stimulates motor function in the lower gut. This results in accelerated colonic transit and increased defecation. D-Phe-CRF-(12-41) has been shown to effectively counteract these colonic responses to stress.

Central administration of D-Phe-CRF-(12-41) inhibits the stimulation of colonic motor function, transit, and defecation induced by various stressors. jci.orgnih.govnih.gov For instance, when injected into the brain ventricles, it blocks the colonic motor stimulation prompted by stressors like wrap or partial restraint, water avoidance, and conditioned fear. jci.orgnih.govnih.gov This demonstrates the pivotal role of central CRF receptor activation in mediating the colonic manifestations of the stress response.

Modulation of Stress-Induced Colonic Function by D-Phe-CRF-(12-41)
StressorRoute of D-Phe-CRF-(12-41) AdministrationObserved Effect on Colonic FunctionReference
Wrap or Partial RestraintCentral (Intracerebroventricular)Blocks stimulation of colonic motility and transit jci.orgnih.gov
Water Avoidance StressCentral (Intracisternal/Intracerebroventricular)Reduces defecatory response nih.govnih.gov
Conditioned FearCentral (Intracerebroventricular)Blocks stimulation of colonic motor activity jci.org
Morphine WithdrawalCentral (Intracerebroventricular)Inhibits stimulation of colonic motor function jci.org

Central and Peripheral Sites of Action in Visceral Regulation

The regulatory effects of D-Phe-CRF-(12-41) on the gut are mediated through its action at both central and peripheral sites, highlighting the widespread influence of the CRF system on visceral function.

Central Sites of Action: The brain contains several key areas where CRF acts to modulate gut motility. Pharmacological studies have identified the paraventricular nucleus (PVN) of the hypothalamus and the locus coeruleus complex (LCC) as important sites. semanticscholar.org Microinjection of D-Phe-CRF-(12-41) into these regions can prevent stress-induced alterations in both gastric and colonic function. semanticscholar.orgnih.gov These central actions are mediated through the autonomic nervous system, which relays signals from the brain to the gut. Specifically, brain CRF activation inhibits gastric motor function largely via sympathetic pathways, while it stimulates colonic motility through sacral parasympathetic pathways. Electrophysiological studies have also shown that D-Phe-CRF-(12-41) injected into the cerebrospinal fluid or directly into the locus coeruleus can prevent the activation of noradrenergic neurons that respond to both central CRF and visceral stimuli. nih.gov

Peripheral Sites of Action: While the brain is a primary command center, CRF receptors are also expressed throughout the gastrointestinal tract. nih.gov The ability of intravenously administered D-Phe-CRF-(12-41) to block delayed gastric emptying following abdominal surgery points to a significant peripheral site of action. jci.orgnih.gov This suggests that local CRF release within the gut or the activation of peripheral CRF receptors contributes to the visceral response to certain stressors. nih.gov In the colon, CRF receptors are present on various cells, including myenteric neurons. The activation of these peripheral receptors is involved in stimulating colonic propulsive motor functions. jnmjournal.org Therefore, D-Phe-CRF-(12-41) can exert its influence not only by blocking signals originating from the brain but also by acting directly on CRF receptors within the gut wall.

Methodological Approaches and Experimental Design in D Phe Crf 12 41 Research

Preclinical Animal Models Utilized

To explore the multifaceted effects of D-Phe-CRF-(12-41), researchers employ a range of well-established preclinical animal models, predominantly in rodents. These models are designed to mimic specific aspects of human conditions related to stress, addiction, and gut dysfunction.

Rodent Models of Stress and Anxiety: Models of stress and anxiety are central to investigating the anxiolytic potential of D-Phe-CRF-(12-41).

Social Defeat/Submissive Behavior Models: In Syrian hamsters, a conditioned defeat model is used, where repeated social defeat induces submissive and defensive behaviors. doi.orgresearchgate.net Infusions of D-Phe-CRF-(12-41) have been shown to reduce these stress-induced behaviors. doi.orgresearchgate.net

Early-Life Social Isolation: Rats subjected to social isolation from weaning through midadolescence exhibit increased social anxiety-like behavior in adulthood. nih.gov This model is used to study the long-term consequences of early-life stress on the CRF system. nih.gov

Footshock-Induced Stress: The application of intermittent footshock is a common method to induce a state of stress in rodents, which can then be used to study the reinstatement of drug-seeking behavior. nih.govnih.govjneurosci.org

Restraint and Water Avoidance Stress: These models are frequently used to investigate the impact of stress on the hypothalamic-pituitary-adrenal (HPA) axis and on gastrointestinal function, such as colonic motility. nih.govjnmjournal.orgnih.govnih.gov

Predator Odor Stress: Exposure to predator odor serves as a naturalistic stressor to induce anxiety-like behaviors and escalate alcohol drinking in rats. ndscs.edu

Rodent Models of Addiction: The role of D-Phe-CRF-(12-41) in modulating drug-seeking and withdrawal is extensively studied using various addiction models.

Ethanol (B145695) Self-Administration and Withdrawal: Rodents are trained to self-administer ethanol, often through operant conditioning (lever pressing) or in two-bottle choice procedures. nih.govjneurosci.orgpsychiatryonline.org Dependence is induced through methods like intermittent exposure to ethanol vapor. nih.govjneurosci.org The effect of D-Phe-CRF-(12-41) is then assessed on escalated ethanol intake during withdrawal periods. ndscs.edunih.govjneurosci.orgpsychiatryonline.org

Nicotine (B1678760) Self-Administration and Withdrawal: Similar to ethanol models, rats are trained to self-administer nicotine. nih.govnih.gov Stress-induced (e.g., by footshock) reinstatement of nicotine-seeking behavior after a period of extinction is a key paradigm to model relapse. nih.govnih.govescholarship.org The negative affective state of nicotine withdrawal is also studied by measuring brain reward thresholds. nih.gov

Cocaine Self-Administration and Reinstatement: Rats self-administer cocaine intravenously, followed by an extinction phase where the drug is no longer available. jneurosci.org The ability of stressors like footshock or drug-related cues to reinstate cocaine-seeking behavior is then measured. jneurosci.orgpnas.org

Binge Eating Models: In rats with a history of intermittent food restriction, frustration stress can induce binge-like consumption of palatable food, providing a model to study the role of CRF in eating disorders. mdpi.comresearchgate.net

Rodent Models of Gut Dysfunction: To understand the effects of D-Phe-CRF-(12-41) on the brain-gut axis, models that assess gastrointestinal motility and sensitivity are used.

Colorectal Distention (CRD): This model is used to induce and measure visceral hyperalgesia (increased pain sensitivity) by inflating a balloon in the colon of rats. jnmjournal.orgnih.gov It helps to assess how CRF signaling modulates visceral pain pathways. jnmjournal.orgnih.gov

Stress-Induced Alterations in Colonic Motility: Models like wrap restraint and water avoidance stress are employed to examine how stress, via CRF pathways, stimulates colonic transit, defecation, and diarrhea in rodents. jnmjournal.orgnih.govnih.govsemanticscholar.org

Table 1: Overview of Preclinical Animal Models in D-Phe-CRF-(12-41) Research

Routes of Administration for Targeted Interventions

The route of administration is a critical variable in D-Phe-CRF-(12-41) research, determining whether the compound acts on the central nervous system (CNS) or peripherally, and allowing for the investigation of specific brain circuits.

Intracerebroventricular (i.c.v.) Administration: This is a common technique used to deliver D-Phe-CRF-(12-41) directly into the cerebral ventricles, bypassing the blood-brain barrier and allowing it to distribute throughout the brain. jneurosci.orgnih.govndscs.edunih.govjneurosci.org This route is used to study the compound's general effects on the CNS, such as its impact on stress-induced reinstatement of drug-seeking, HPA axis responses, and motor activity. nih.govjneurosci.orgnih.govnih.gov

Stereotaxic Injections into Specific Brain Regions: To pinpoint the neuroanatomical sites of action, D-Phe-CRF-(12-41) is microinjected directly into specific brain nuclei implicated in stress and addiction. This highly targeted approach has been instrumental in delineating the roles of CRF in various brain regions.

Central Nucleus of the Amygdala (CeA): The CeA is a key area for processing fear and anxiety and is heavily implicated in the negative reinforcement aspects of addiction. jneurosci.org Injections into the CeA have been shown to reduce escalated ethanol self-administration in dependent rats and block the anxiogenic effects of withdrawal. ndscs.edunih.govjneurosci.orgnih.gov

Bed Nucleus of the Stria Terminalis (BNST): As part of the extended amygdala, the BNST is involved in sustained anxiety and the response to stress. researchgate.net Injections of D-Phe-CRF-(12-41) into the BNST have been used to study its role in conditioned defeat and binge eating. researchgate.netresearchgate.net

Dorsal Raphe Nucleus (dRN): This nucleus is the primary source of serotonin (B10506) in the forebrain. Injections into the dRN are used to investigate the interaction between CRF and serotonin systems in mediating social anxiety-like behavior. nih.govjneurosci.org

Lateral Septum (LS): The LS is involved in modulating stress and fear responses. jneurosci.org Infusions into this area have been used to assess the role of CRF2 receptors in freezing behavior. jneurosci.org

Nucleus Accumbens Shell (NAcSh): A critical component of the brain's reward pathway, the NAcSh is targeted to study the effects of CRF on the motivational aspects of drug withdrawal. jneurosci.orgnih.gov

Peripheral Administration: While many studies focus on central effects, some investigate the peripheral actions of D-Phe-CRF-(12-41), for example, through intraperitoneal (i.p.) or intravenous (i.v.) injections, particularly in studies of gut motility. jnmjournal.orgnih.govnih.gov

Behavioral and Physiological Assessment Paradigms Employed

A diverse array of behavioral and physiological tests is used to quantify the effects of D-Phe-CRF-(12-41) administration in preclinical models.

Behavioral Assessments:

Anxiety-Like Behavior:

Social Interaction Test: This test measures the amount of time an animal spends interacting with an unfamiliar conspecific. Reduced interaction time is interpreted as increased social anxiety. doi.orgnih.gov D-Phe-CRF-(12-41) has been shown to reverse the reduction in social interaction caused by early-life stress. nih.gov

Defensive Behavior/Freezing: The posture and duration of freezing in response to a threatening stimulus (like a footshock) are used as measures of fear and anxiety. jneurosci.org

Elevated Plus Maze: This apparatus is used to assess anxiety-like behavior by measuring the rodent's preference for open versus enclosed arms. escholarship.org

Addiction-Related Behaviors:

Operant Self-Administration: Animals perform a specific action, like pressing a lever, to receive a drug infusion. The rate of responding is a measure of the drug's reinforcing properties. jneurosci.orgpsychiatryonline.org

Reinstatement of Drug-Seeking: After extinguishing the self-administration behavior, researchers present drug-associated cues, a stressor (e.g., footshock), or a priming dose of the drug to see if it reinstates the seeking behavior, modeling relapse. nih.govnih.govjneurosci.org D-Phe-CRF-(12-41) effectively attenuates stress-induced reinstatement for ethanol, nicotine, and cocaine. nih.govjneurosci.orgnih.gov

Intracranial Self-Stimulation (ICSS): This paradigm measures the brain's reward thresholds. Elevations in the threshold are interpreted as a dysphoric or anhedonic state, often seen during drug withdrawal. nih.govnih.gov D-Phe-CRF-(12-41) can prevent the elevation in reward thresholds associated with alcohol and nicotine withdrawal. nih.govnih.gov

Motor and Feeding Behaviors:

Locomotor Activity: Changes in general movement are monitored to ensure that the effects of the compound on other behaviors are not simply due to sedation or hyperactivity. jneurosci.orgnih.govacnp.org

Food and Water Intake: Consumption is measured to assess effects on appetite and to serve as a control in addiction studies. psychiatryonline.orgnih.gov

Physiological Assessments:

Hypothalamic-Pituitary-Adrenal (HPA) Axis Function: Blood samples are taken to measure levels of stress hormones like adrenocorticotropic hormone (ACTH) and corticosterone (B1669441) to assess the neuroendocrine response to stress. nih.gov

Gastrointestinal Function:

Colonic Transit and Fecal Pellet Output: The movement of a marker through the colon or the number of fecal pellets expelled is measured as an index of colonic motor function. jnmjournal.orgnih.govnih.gov

Visceral Sensitivity: The response to colorectal distention (e.g., abdominal muscle contraction) is quantified to assess pain sensitivity in the gut. jnmjournal.orgnih.gov

Neurochemical Analysis:

In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels (e.g., serotonin) in specific brain regions of awake, freely moving animals, providing a direct assessment of neurochemical changes in response to D-Phe-CRF-(12-41). jneurosci.org

Table 2: Summary of Behavioral and Physiological Paradigms

Broader Implications and Future Directions in Corticotropin Releasing Factor System Research

D-Phe-CRF-(12-41) as a Pharmacological Tool for Dissecting Corticotropin-Releasing Factor System Functionality in Vivo

D-Phe-CRF-(12-41) functions as a competitive antagonist for corticotropin-releasing factor (CRF) receptors, effectively blocking the actions of endogenous CRF. guidetopharmacology.org This antagonist is a truncated peptide analog of CRF, specifically a 30-mer antagonist, which lacks the initial 11 amino-terminal residues necessary for receptor activation. elifesciences.org Its utility as a research tool stems from its ability to inhibit CRF-mediated responses when administered centrally, allowing investigators to probe the physiological and behavioral consequences of CRF system blockade. It acts as a full antagonist at the CRF receptor. guidetopharmacology.org

A primary application of D-Phe-CRF-(12-41) has been to elucidate the role of the CRF system in the stress response, independent of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov Research has demonstrated its efficacy in attenuating stress-induced behaviors. For example, intracerebroventricular (ICV) administration of D-Phe-CRF-(12-41) has been shown to decrease stress-induced reinstatement of nicotine-seeking behavior in animal models. psychiatryonline.orgnih.gov This suggests that the brain's CRF systems are pivotal in mediating relapse to nicotine (B1678760) seeking triggered by stress. nih.gov

Furthermore, D-Phe-CRF-(12-41) has been instrumental in dissecting the neurocircuitry of alcohol dependence. Studies have shown that its administration into the central nucleus of the amygdala (CeA) reduces excessive ethanol (B145695) self-administration in dependent, withdrawn rats, but has no effect in non-dependent animals. jneurosci.org This site-specific action highlights the critical role of CRF within the extended amygdala in mediating the negative reinforcement processes that drive alcohol consumption during withdrawal. jneurosci.org The antagonist has been shown to reverse elevated anxiety-like behavior and ethanol self-administration in dependent rats even after a prolonged period of abstinence. nih.gov These findings support the hypothesis that a dysregulated CRF system contributes to the motivational deficits and negative emotional states that characterize drug withdrawal. psychiatryonline.orgnih.gov

The following table summarizes key in vivo applications of D-Phe-CRF-(12-41) in dissecting CRF system functionality.

Research AreaKey Finding with D-Phe-CRF-(12-41)Brain Region Implicated
Nicotine Addiction Attenuates stress-induced reinstatement of nicotine-seeking behavior. psychiatryonline.orgnih.govCentral CRF Systems
Alcohol Dependence Reduces escalated ethanol self-administration during acute and protracted withdrawal in dependent animals. psychiatryonline.orgjneurosci.orgndscs.eduCentral Nucleus of the Amygdala (CeA). jneurosci.org
Gastrointestinal Function Abrogates gastric stasis induced by various stressors. nih.govBrain CRF Systems
Serotonin (B10506) System Modulation Inhibits stress-induced increases in serotonin release in the CeA. frontiersin.orgCentral CRF Systems

Comparative Efficacy and Selectivity Considerations with Emerging Corticotropin-Releasing Factor Receptor Antagonists

D-Phe-CRF-(12-41) was developed as a more potent successor to the first-generation peptide antagonist, α-helical CRF(9-41). While α-helical CRF(9-41) was crucial in initial studies, D-Phe-CRF-(12-41) demonstrated significantly greater potency. researchgate.net However, the development of astressin, a structurally constrained derivative of D-Phe-CRF-(12-41), marked another significant advancement. Astressin is approximately 32 times more potent than D-Phe-CRF-(12-41) at inhibiting CRF-stimulated adrenocorticotropic hormone (ACTH) release in vitro. researchgate.netnih.gov

The limitations of these first- and second-generation peptide antagonists spurred the development of both receptor-selective peptide antagonists and non-peptide, small-molecule antagonists. nih.gov For the CRF2 receptor, selective peptide antagonists like antisauvagine-30 and astressin2-B were developed. guidetopharmacology.orgnih.gov For the CRF1 receptor, a host of selective, orally active, non-peptide antagonists emerged, including compounds like Antalarmin, R121919, and CP-154,526. guidetopharmacology.orgnih.gov These small-molecule antagonists offered improved pharmacokinetic properties and the ability to specifically probe the function of the CRF1 receptor, which is heavily implicated in mediating anxiety-like behaviors. jneurosci.orgnih.gov Studies using these CRF1-selective antagonists have confirmed that the effects of D-Phe-CRF-(12-41) on ethanol self-administration in dependent rats are mediated primarily through the CRF1 receptor. nih.gov

The table below provides a comparative overview of various CRF receptor antagonists.

AntagonistClassSelectivityRelative PotencyKey Feature
α-helical CRF(9-41) PeptideNon-selective (CRF1/CRF2). nih.govBaselineFirst-generation peptide antagonist.
D-Phe-CRF-(12-41) PeptideNon-selective (CRF1/CRF2). guidetopharmacology.orgMore potent than α-helical CRF(9-41). researchgate.netWidely used tool for general CRF system blockade. guidetopharmacology.org
Astressin PeptideNon-selective (CRF1/CRF2). nih.govnih.gov~32x more potent than D-Phe-CRF-(12-41). researchgate.netnih.govHigh-potency, structurally constrained peptide.
Antalarmin Non-peptideCRF1 selective. guidetopharmacology.orgmdpi.comHigh affinity for CRF1 (Ki = 1.0 nM). nih.govmdpi.comOrally active small molecule. nih.gov
Astressin2-B PeptideCRF2 selective. guidetopharmacology.orgnih.govHigh selectivity for CRF2. researchgate.netAllows for dissection of CRF2 receptor function. nih.gov

Identification of Unexplored Areas of Research for D-Phe-CRF-(12-41)

While the advent of subtype-selective antagonists has refined the study of the CRF system, D-Phe-CRF-(12-41) remains a valuable tool, and several areas of research could still benefit from its application. Its non-selective profile is advantageous for studies aiming to understand the consequences of a complete, central blockade of CRF signaling, which may be more representative of certain physiological or pathological states where multiple CRF receptor subtypes are activated.

Future research could focus on the following areas:

Interaction with other neuropeptide systems: The brain's response to stress is not mediated by the CRF system in isolation. Other systems, such as those involving dynorphin and vasopressin, play crucial roles. frontiersin.orgcell.com D-Phe-CRF-(12-41) could be used in more complex experimental designs to investigate the functional interplay between the CRF system and other stress-related neuropeptide pathways in modulating behavior and neuroplasticity.

Protracted Abstinence and Neuroadaptation: Many studies have focused on acute withdrawal from drugs of abuse. However, neuroadaptations in the CRF system may persist or even emerge during protracted abstinence, contributing to long-term vulnerability to relapse. nih.gov D-Phe-CRF-(12-41) could be employed to explore how a general blockade of CRF signaling affects behavioral and neuronal measures of dysfunction during these later stages of abstinence, providing a baseline against which to compare the effects of selective antagonists.

Social and Maternal Behaviors: The CRF system is implicated in the regulation of social and maternal behaviors, which are often disrupted by stress. uni-regensburg.de While some studies have used D-Phe-CRF-(12-41) in this context, a more systematic investigation into how global CRF system blockade affects different facets of social interaction, aggression, and maternal care could yield important insights into the neurobiology of these complex behaviors. uni-regensburg.de

Conceptual Advancements in Understanding Stress-Related Neurobiology and Pathophysiology through D-Phe-CRF-(12-41) Studies

The use of D-Phe-CRF-(12-41) has been central to a major conceptual shift in stress neurobiology. Initially, CRF was understood primarily as the hypothalamic releasing factor that initiates the HPA axis response to stress. nih.gov However, research utilizing D-Phe-CRF-(12-41) and other antagonists provided compelling evidence for the critical role of extra-hypothalamic CRF systems in mediating the behavioral and autonomic responses to stress. nih.govresearchgate.net

A significant conceptual advancement has been in the understanding of addiction. Studies with D-Phe-CRF-(12-41) were pivotal in framing addiction as a disorder of dysregulated stress systems. psychiatryonline.orgcell.com This antagonist helped to demonstrate that the negative emotional state (e.g., anxiety, dysphoria) experienced during drug withdrawal is driven by a hyperactive CRF system, particularly within the extended amygdala. nih.gov By showing that D-Phe-CRF-(12-41) could reduce the excessive drug self-administration characteristic of dependence, researchers established a causal link between the activation of this brain stress system and the compulsive drug-seeking that defines addiction. psychiatryonline.orgndscs.edu This has solidified the concept of negative reinforcement—drinking or taking drugs to alleviate a negative emotional state—as a key driver of the addiction cycle. cell.com

Furthermore, the work with D-Phe-CRF-(12-41) has helped to delineate the neurocircuitry underlying stress-induced relapse. By blocking CRF receptors, this antagonist was shown to prevent the reinstatement of drug-seeking behavior triggered by stressors like footshock. nih.govescholarship.org This provided a neuropharmacological basis for the long-observed clinical phenomenon of stress triggering relapse in individuals with substance use disorders. nih.gov These findings have fundamentally shaped the view that targeting brain stress systems, and the CRF system in particular, is a viable therapeutic strategy for addiction. nih.gov The preclinical efficacy of D-Phe-CRF-(12-41) in these models paved the way for the clinical development of CRF1 receptor antagonists for stress-related disorders, including addiction and anxiety. nih.gov

Q & A

Q. What are the essential structural components of a CRF in clinical research?

A robust CRF must integrate standardized sections to ensure comprehensive data capture aligned with protocol requirements. Key components include:

  • Header Information : Study title, participant ID, CRF version, and date to ensure traceability .
  • Visit-Specific Modules : Segmented by study visits to align assessments with protocol timelines, including screening, baseline, and follow-up procedures .
  • Adverse Event Logs : Structured templates for recording event onset, severity, interventions, and outcomes, adhering to regulatory standards .
  • Data Validation Fields : Predefined ranges, units, and skip logic to minimize entry errors (e.g., date formats, numeric constraints) .

Table 1: CRF Structural Components and Design Rationale

ComponentPurposeEvidence Support
Header/Version ControlEnsures traceability and avoids version mismatch
Visit-Specific LayoutAligns data collection with protocol milestones
Adverse Event TrackingFacilitates compliance with safety reporting

Q. How should CRFs be designed to ensure data accuracy and consistency?

Methodological strategies include:

  • Checkbox Standardization : Use identical answer order (e.g., "Yes/No") across all CRF sections to reduce cognitive bias .
  • Pilot Testing : Validate CRF usability in a small cohort to identify ambiguities or missing fields before full deployment .
  • Closed-Ended Formats : Limit free-text responses through predefined categories (e.g., adverse event severity: mild/moderate/severe) .

Table 2: Data Accuracy Best Practices

PracticeExample ImplementationEvidence Support
Automated Range ChecksReject systolic blood pressure entries >250 mmHg
Mandatory Field MarkersHighlight required fields in red

Q. What principles guide the selection of data fields in a CRF?

Prioritize fields that directly address primary endpoints while avoiding redundancy:

  • Protocol Alignment : Include only variables specified in the study protocol to reduce extraneous data .
  • Source Documentation Mapping : Link each CRF field to its origin (e.g., lab reports, patient diaries) for auditability .
  • Ethical Compliance : Exclude identifiable data unless explicitly approved by ethics committees .

Advanced Questions

Q. How can researchers systematically address contradictions in CRF data entries?

Contradictions require multi-step reconciliation:

  • Source Data Verification (SDV) : Cross-check CRF entries against original medical records to resolve discrepancies (e.g., mismatched dates or lab values) .
  • Query Generation : Use Data Query Forms (DQFs) to flag illogical entries (e.g., end dates preceding start dates) and request investigator clarification .
  • Audit Trail Documentation : Record all corrections with timestamps, investigator signatures, and rationales to maintain data integrity .

Table 4: Strategies for Resolving Data Contradictions

StrategyImplementation ExampleEvidence Support
Source Data VerificationCompare CRF blood pressure entries with EHR logs
Automated Range ChecksFlag implausible BMI values (<10 or >60)

Q. What methodologies optimize CRF design for longitudinal studies?

Longitudinal CRFs require:

  • Time-Structured Modules : Separate CRF pages for each visit interval to capture dynamic variables (e.g., symptom progression) .
  • Consistent Variable Coding : Use identical response scales across visits (e.g., 5-point Likert scales for patient-reported outcomes) .
  • Derived Data Exclusion : Collect raw measurements (e.g., weight, height) instead of calculated indices (e.g., BMI) to avoid preprocessing errors .

Table 5: Longitudinal CRF Optimization Techniques

TechniqueApplication ExampleEvidence Support
Visit-Specific FlowchartsVisual timelines for assessments at Weeks 0, 4, 8
Standardized UnitsMandate mg/dL for lipid profiles

Q. How do electronic CRFs (eCRFs) improve data integrity compared to paper-based systems?

eCRFs enhance accuracy through:

  • Real-Time Validation : Immediate error detection (e.g., out-of-range values) during data entry .
  • Centralized Databases : Eliminate transcription errors by directly integrating multi-site data .
  • Version Control : Automatic updates ensure all users access the latest CRF iteration .

Q. What strategies mitigate bias in CRF data collection during multi-center trials?

  • Uniform Training : Standardize CRF completion guidelines across sites to reduce inter-rater variability .
  • Blinded Data Entry : Mask treatment arms during data collection for objective outcomes .
  • Random Audits : Selectively audit 10-20% of CRFs per site to ensure compliance with protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.